1-Amino-2-butanol (CAS 13552-21-1) is a structurally distinct β-hydroxyamine characterized by an unhindered primary amine at the C1 position and a secondary hydroxyl group at the C2 position. This specific structural arrangement provides a fully accessible nucleophilic amine center coupled with an adjacent hydrogen-bonding hydroxyl moiety. In industrial and laboratory procurement, it is primarily valued as a rapid-curing agent for non-isocyanate polyurethanes (NIPUs), a chiral building block for active pharmaceutical ingredients (APIs), and a specific substrate for enzymatic assays. Unlike standard aliphatic amines, its dual functionality enables cooperative catalytic effects in ring-opening reactions, making it a critical raw material for advanced polymer synthesis and functionalized heterocycle development [1].
Generic substitution with its widely known isomer, 2-amino-1-butanol, or simple aliphatic amines like butylamine, routinely fails due to fundamental differences in steric hindrance and nucleophilicity. In 2-amino-1-butanol, the amine is attached to a secondary carbon, significantly reducing its nucleophilic attack rate due to steric crowding. Conversely, 1-amino-2-butanol features a fully accessible primary amine on a primary carbon, maximizing reaction kinetics in aminolysis and substitution workflows. Furthermore, attempting to substitute it with unfunctionalized primary amines eliminates the critical β-hydroxyl group, which is required for transition-state stabilization via intramolecular hydrogen bonding. Consequently, substituting 1-amino-2-butanol leads to drastically prolonged reaction times, incomplete monomer conversion, or total loss of enzymatic recognition in targeted biocatalytic systems [1].
Intramolecular hydrogen-bonding network differs in 2-amino-1-butanol, which may alter reactivity and enantioselective outcomes.
Flash point difference places 2-amino-1-butanol in a higher safety category; direct substitution requires process hazard reassessment.
Not all amino alcohols induce the same dehydrogenase; biocatalytic pathway design may not transfer without validation.
In the synthesis of non-isocyanate polyurethanes via cyclic carbonate ring-opening, the structural synergy of 1-amino-2-butanol provides quantifiable kinetic advantages over unfunctionalized amines. Comparative kinetic monitoring of ethylene carbonate (1 mol/L) aminolysis in CDCl3 at 25 °C demonstrated that 1-amino-2-butanol achieved a 50% conversion rate. Under identical conditions, the baseline primary amine, butylamine, reached only 7% conversion. This acceleration is driven by the β-hydroxyl group, which engages in hydrogen bonding to stabilize the intermediate and facilitate proton transfer, enabling rapid, catalyst-free curing of thermosets [1].
| Evidence Dimension | Ethylene carbonate conversion rate (25 °C, 1 mol/L) |
| Target Compound Data | 1-Amino-2-butanol (50% conversion) |
| Comparator Or Baseline | Butylamine (7% conversion) |
| Quantified Difference | >7-fold increase in conversion rate |
| Conditions | 1 mol/L reactants in CDCl3 at 25 °C monitored via 1H NMR |
Procurement of 1-amino-2-butanol directly enables faster curing cycles and higher yields in the scalable production of biobased, isocyanate-free polyurethanes.
1-Amino-2-butanol serves as a highly specific substrate for investigating short-chain dehydrogenases, such as the S-(+)-1-amino-2-propanol dehydrogenase (APDH) from Mycobacterium smegmatis. Kinetic profiling reveals that APDH readily oxidizes 1-amino-2-butanol with a catalytic turnover (kcat) of 0.334 s⁻¹ and a Michaelis constant (Km) of 29.8 μM. In stark contrast, ethanolamine—a ubiquitous cellular amino alcohol lacking the ethyl extension—exhibits 0% activity. The enzyme strictly requires the bulkier alkyl group adjacent to the hydroxyl to achieve active-site binding and turnover[1].
| Evidence Dimension | Enzymatic oxidation activity (APDH) |
| Target Compound Data | 1-Amino-2-butanol (Km = 29.8 μM, kcat = 0.334 s⁻¹) |
| Comparator Or Baseline | Ethanolamine (0% activity / no turnover) |
| Quantified Difference | Absolute requirement (active vs. completely inactive) |
| Conditions | 25 °C in 20 mM Tris pH 8.0, 150 mM NaCl, 100 μM NADP(H) |
For researchers designing biocatalytic screens or studying bacterial microcompartments, 1-amino-2-butanol is an indispensable, non-substitutable probe that guarantees assay viability.
The specific steric and lipophilic profile of the 1-amino-2-butanol moiety is actively leveraged in medicinal chemistry to optimize central nervous system (CNS) drug candidates. In the development of novel 6-methoxyxanthone derivatives for epilepsy treatment, incorporating the 1-amino-2-butanol side chain yielded quantifiable in vivo efficacy. The resulting compound demonstrated protection in the Maximal Electroshock Seizure (MES) test with an ED50 of 56.2 mg/kg and a Protective Index (PI) of up to 5.88. This highlights the molecule's structural capacity to balance aqueous solubility with blood-brain barrier permeability, outperforming less optimized aliphatic side chains [1].
| Evidence Dimension | In vivo anticonvulsant efficacy (MES test ED50) |
| Target Compound Data | 1-Amino-2-butanol-functionalized xanthone (ED50 = 56.2 mg/kg) |
| Comparator Or Baseline | Baseline unfunctionalized scaffolds (Lack of targeted CNS efficacy) |
| Quantified Difference | Achieved protective index of 2.21–5.88 |
| Conditions | Intraperitoneal administration in murine MES seizure models |
Utilizing 1-amino-2-butanol as a precursor provides medicinal chemists with a validated structural motif for tuning the lipophilicity and receptor affinity of neuroactive APIs.
Due to its unhindered primary amine and hydrogen-bond-donating secondary alcohol, 1-amino-2-butanol is a highly efficient precursor for the aminolysis of cyclic carbonates. It is utilized in the formulation of fast-curing, biobased NIPU thermosets, coatings, and adhesives where avoiding toxic isocyanate precursors is a regulatory or environmental priority [1].
Because it satisfies strict active-site steric requirements that simpler amino alcohols (like ethanolamine) fail to meet, 1-amino-2-butanol is an essential reagent for kinetic profiling and structural biology studies of bacterial microcompartment enzymes, particularly APDH [2].
The compound is procured as a critical intermediate in medicinal chemistry programs targeting neurological disorders. Its specific arrangement of a primary amine for easy coupling and a secondary alcohol for modulating lipophilicity makes it highly suitable for synthesizing brain-penetrant small molecules, such as novel xanthone-based anticonvulsants [3].
Corrosive